molecular formula C21H21BrN2O3S B11596770 (5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11596770
M. Wt: 461.4 g/mol
InChI Key: ZLLDAFADRDEMGV-YVLHZVERSA-N
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Description

The compound (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE This compound features a complex structure with multiple functional groups, including a benzyl ether, a bromine atom, a methoxy group, a propyl chain, and a sulfanylidenimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the benzyl ether: The starting material, 4-hydroxy-2-bromo-5-methoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.

    Condensation reaction: The benzyl ether derivative is then subjected to a condensation reaction with 3-propyl-2-sulfanylidenimidazolidin-4-one in the presence of a suitable catalyst, such as piperidine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidenimidazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyl ether group can be reduced to the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the sulfanylidenimidazolidinone core suggests potential interactions with enzymes or receptors involved in oxidative stress or redox regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[4-(BENZYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-{[4-(BENZYLOXY)-2-FLUORO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C21H21BrN2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H21BrN2O3S/c1-3-9-24-20(25)17(23-21(24)28)10-15-11-18(26-2)19(12-16(15)22)27-13-14-7-5-4-6-8-14/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,28)/b17-10-

InChI Key

ZLLDAFADRDEMGV-YVLHZVERSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)NC1=S

Origin of Product

United States

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